EGFR-Targeted Cytotoxicity vs. Erlotinib
Fifteen derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid were synthesized and evaluated for cytotoxicity against SW620 colorectal cancer and MDA-MB-231 breast adenocarcinoma cell lines. Compound 5 (tryptamine-substituted derivative) exhibited a selectivity index of 4.73 and inhibited IL-6 secretion by 76%. In silico molecular docking revealed a binding affinity of −9.4 kcal/mol against the EGFR crystal structure, compared to −7.71 kcal/mol for the native ligand (erlotinib), representing an approximate 22% improvement in predicted binding energy [1]. Compound 7 (1,2,4-triazole-substituted) demonstrated a selectivity index of 4.16. Both compounds outperformed earlier 4-thiazolidinone scaffolds in potency, selectivity, and mechanistic consistency with EGFR inhibition and cytokine modulation [2].
| Evidence Dimension | EGFR binding affinity (molecular docking) |
|---|---|
| Target Compound Data | −9.4 kcal/mol (compound 5 derivative) |
| Comparator Or Baseline | −7.71 kcal/mol (native ligand erlotinib) |
| Quantified Difference | 22% improvement (1.69 kcal/mol lower binding energy) |
| Conditions | In silico molecular docking against EGFR crystal structure; MTT cytotoxicity assay on SW620 and MDA-MB-231 cell lines |
Why This Matters
For procurement decisions in anticancer drug discovery programs, this scaffold offers validated synthetic access to EGFR-targeting leads with quantified superiority over the clinical benchmark erlotinib in binding energetics and cytokine modulation capacity.
- [1] Szostek T, et al. Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy. Current Medicinal Chemistry. 2025. View Source
- [2] Szostek T, Otto-Ślusarczyk D, Roszkowski P, Struga M, Szulczyk D. Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Results in Chemistry. 2024;11:101828. View Source
